molecular formula C4H2BrClOS B6265185 4-bromo-5-chlorothiophen-2-ol CAS No. 2228545-25-1

4-bromo-5-chlorothiophen-2-ol

Cat. No.: B6265185
CAS No.: 2228545-25-1
M. Wt: 213.5
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Description

4-Bromo-5-chlorothiophen-2-ol: is a heterocyclic compound that contains both bromine and chlorine substituents on a thiophene ring Thiophenes are sulfur-containing five-membered aromatic rings, and the presence of halogen atoms like bromine and chlorine can significantly alter their chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chlorothiophen-2-ol typically involves halogenation reactions. One common method is the bromination of 5-chlorothiophen-2-ol using bromine or a brominating agent such as N-bromosuccinimide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the thiophene ring into a more saturated form using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium tert-butoxide in tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed:

    Substitution: Thiophenes with various substituents replacing the halogen atoms.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dehalogenated thiophenes or more saturated thiophene derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-5-chlorothiophen-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential in the formation of carbon-carbon bonds.

Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential biological activities. Compounds similar to this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets, increasing its efficacy.

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers. The unique electronic properties of the thiophene ring make these compounds valuable in the development of organic semiconductors and conductive materials.

Mechanism of Action

The mechanism of action of 4-bromo-5-chlorothiophen-2-ol in biological systems is not well-documented. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity, potentially leading to inhibition or activation of biological pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: A halogenated phenol with similar substituents but on a benzene ring instead of a thiophene ring.

    5-Bromo-2-chlorothiophene: A thiophene derivative with bromine and chlorine substituents but lacking the hydroxyl group.

Comparison: 4-Bromo-5-chlorothiophen-2-ol is unique due to the presence of both halogen atoms and a hydroxyl group on the thiophene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding, potentially enhancing the compound’s solubility and interaction with biological targets compared to its analogs.

Properties

CAS No.

2228545-25-1

Molecular Formula

C4H2BrClOS

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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